molecular formula C23H28N6O3S B2703488 ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203223-01-1

ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2703488
CAS RN: 1203223-01-1
M. Wt: 468.58
InChI Key: PICBTKJFPZNUFW-UHFFFAOYSA-N
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Description

Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties . They are found in a variety of drugs and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with various reagents . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the functional groups present in the molecule .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. The study investigated the antimicrobial, antilipase, and antiurease activities of these compounds, finding some with good to moderate antimicrobial activity against tested microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis and Characterization of Piperazine Derivatives

Rajkumar et al. (2014) reported on the synthesis, spectral characterization, and biological evaluation of novel piperazine derivatives, showcasing their excellent antibacterial and antifungal activities compared to standard drugs. This study underlines the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar et al., 2014).

Innovative Synthesis for Antiproliferative Activity

Mallesha et al. (2012) synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines. Some compounds demonstrated significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Evaluation of Novel Compounds

Azab et al. (2013) aimed to synthesize new heterocyclic compounds with a sulfonamido moiety, targeting antibacterial applications. Their work resulted in compounds showing high antibacterial activities, highlighting the therapeutic potential of such chemical structures (Azab et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, some piperazine derivatives are known to act as α2-adrenergic agonists .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions in the field of piperazine derivatives could involve the development of new synthetic methods and the discovery of new pharmacologically active compounds .

properties

IUPAC Name

ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3S/c1-5-32-23(31)28-10-8-27(9-11-28)20(30)14-33-22-21-19(17(4)25-26-22)13-24-29(21)18-7-6-15(2)16(3)12-18/h6-7,12-13H,5,8-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICBTKJFPZNUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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